Piperazine-d8-N-t-BOC
Overview
Description
Synthesis Analysis
The synthesis of enantiopure α-substituted piperazines, including derivatives like Piperazine-d8-N-t-BOC, can be achieved through asymmetric lithiation-substitution reactions. A study detailed the direct functionalization of the piperazine ring using s-BuLi/(-)-sparteine or (+)-sparteine surrogate to access a range of piperazines as single stereoisomers (Firth, O’Brien, & Ferris, 2016).
Molecular Structure Analysis
The structure of Piperazine-d8-N-t-BOC, similar to its derivatives, has been elucidated using techniques like IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the substitution patterns and the presence of deuterium atoms and the t-BOC group (Patel et al., 2023).
Chemical Reactions and Properties
Piperazines are involved in a variety of chemical reactions, serving as key intermediates. For example, piperazines can be used as catalysts in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, highlighting their utility in promoting reactions in aqueous media for the production of pharmaceutically relevant compounds (Yousefi, Goli-Jolodar, & Shirini, 2018).
Physical Properties Analysis
The physical properties of Piperazine-d8-N-t-BOC and related compounds, such as melting points, solubility, and crystalline structure, can be significantly influenced by their molecular structure. For instance, the crystal structure of piperazine hexahydrate, closely related to Piperazine-d8-N-t-BOC derivatives, shows a unique arrangement of hydrogen-bonded water molecules, which could provide insights into the behavior of Piperazine-d8-N-t-BOC under various conditions (Schwarzenbach, 1968).
Chemical Properties Analysis
The chemical properties of Piperazine-d8-N-t-BOC, such as reactivity, stability under different conditions, and interactions with other chemical entities, are derived from its functional groups and the piperazine backbone. The presence of the t-BOC group, for instance, makes it a valuable compound in synthetic chemistry for its protection/deprotection capabilities, facilitating complex synthetic routes (Mutulis et al., 2004).
Scientific Research Applications
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Medicinal Chemistry
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
- It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
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Synthetic Chemistry
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C–H Functionalization
- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
- This reaction proceeds via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds and is compatible with N, N-bis-Boc-piperazine, which allows for the chemoselective production of a single α-C–H alkylation product in good yield .
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Synthesis of Benzoxazoles and Benzimidazoles
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N-Boc Protection of Amines
- The more efficient piperazine-based nano-catalyst obtained from ZnO-NPs (PINZS) is used for the efficient promotion of the N-Boc protection of amines .
- This method features high chemoselectivity, no by-products, facile separation of the catalyst, short reaction times, and no need for volatile organic solvents .
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Synthesis of Piperazine Derivatives
- Piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- These derivatives show a wide range of biological and pharmaceutical activity .
- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
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Synthetic Approaches to Piperazine-Containing Drugs
- Piperazine is among the most frequently used heterocycles in biologically active compounds .
- It is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
- Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
Safety And Hazards
Piperazine-d8-N-t-BOC is non-hazardous for transport1. High levels of exposure to piperazine (via inhalation or skin absorption) may cause weakness, blurred vision, reduced coordination and balance, tremors, and trigger seizures8. It has hazard classifications of Aquatic Chronic 3, Eye Irrit. 2, Repr. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 19.
Future Directions
The future directions for Piperazine-d8-N-t-BOC are not explicitly stated in the search results. However, Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties4. This suggests that Piperazine-d8-N-t-BOC and similar compounds could have potential applications in drug discovery and medicinal chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPZXBSDSIRCS-DUSUNJSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-piperazine-d8 | |
CAS RN |
1126621-86-0 | |
Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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